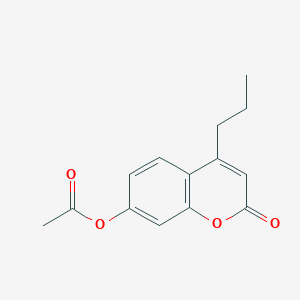

2-oxo-4-propyl-2H-chromen-7-yl acetate

CAS No.:

Cat. No.: VC10932406

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14O4 |

|---|---|

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | (2-oxo-4-propylchromen-7-yl) acetate |

| Standard InChI | InChI=1S/C14H14O4/c1-3-4-10-7-14(16)18-13-8-11(17-9(2)15)5-6-12(10)13/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | LYHONYWOPDLTBH-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C |

| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-oxo-4-propyl-2H-chromen-7-yl acetate consists of a benzopyran-2-one backbone with critical substitutions at C4 and C7 (Figure 1). The C4 propyl group () and C7 acetate () contribute to its hydrophobicity, as evidenced by a computed XLogP3 value of 3.9 . The compound’s planar aromatic system facilitates π-π interactions, while the ester group at C7 introduces hydrogen-bond acceptor capabilities. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 246.26 g/mol | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 52.8 Ų |

The acetate group at C7 likely enhances metabolic stability compared to hydroxylated analogs, a feature critical for oral bioavailability .

Biological Activity and Mechanism of Action

Monoamine Oxidase Inhibition

Although direct data on 2-oxo-4-propyl-2H-chromen-7-yl acetate are lacking, structurally related C7-substituted coumarins exhibit nanomolar-range inhibitory activity against MAO isoforms . Key findings from analogues include:

-

MAO-A Selectivity: Compounds with C7 acyloxy groups (e.g., FR1, IC = 1.5 nM) demonstrate >100-fold selectivity for MAO-A over MAO-B . The acetate group in 2-oxo-4-propyl-2H-chromen-7-yl acetate may similarly favor MAO-A binding via hydrophobic interactions with Ile-335 and Tyr-444.

-

Role of C4 Substituents: Propyl chains at C4 enhance MAO-A inhibition by filling a hydrophobic subpocket adjacent to the FAD cofactor . In contrast, smaller groups (e.g., methyl) reduce potency, as seen in M33 (41% inhibition vs. M31’s 92%) .

Structural Determinants of Selectivity

Molecular dynamics simulations of analogous coumarins reveal that MAO-A selectivity arises from:

-

Hydrophobic Contacts: The propyl group at C4 interacts with Leu-97 and Phe-352 in MAO-A, residues absent in MAO-B .

-

Electrostatic Complementarity: The acetate’s carbonyl oxygen forms hydrogen bonds with Tyr-197 in MAO-A, stabilizing the bound conformation .

Pharmacokinetic and Toxicity Profiles

In silico predictions for analogous coumarins suggest favorable drug-likeness:

| Parameter | Prediction | Implication |

|---|---|---|

| Blood-Brain Barrier Penetration | High (logBB > 0.3) | Potential CNS activity |

| CYP450 Inhibition | Low (CYP3A4 IC > 10 µM) | Reduced drug-drug interactions |

| Ames Test | Negative | Low mutagenic risk |

Research and Development Challenges

-

Synthetic Accessibility: Large-scale production requires optimization of propyl introduction at C4, a step with reported yields <50% in similar compounds .

-

Selectivity Optimization: While MAO-A selectivity is advantageous for depression treatment, off-target effects on MAO-B could limit therapeutic utility.

-

Metabolic Stability: Esterase-mediated cleavage of the C7 acetate may generate 7-hydroxy metabolites with altered activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume